2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloro substituent, and a methoxymethoxy group on the phenyl ring, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding aryl halide with a boronic ester precursor under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to remove the boronic ester group.
Substitution: The chloro and methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: De-boronated hydrocarbons.
Substitution: Functionalized aryl derivatives.
Scientific Research Applications
2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications, including:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and drug candidates.
Medicine: As an intermediate in the development of pharmaceuticals.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which participates in transmetalation reactions with palladium catalysts. This process involves the transfer of the boronic ester group to the palladium center, facilitating the formation of new carbon-carbon bonds. The trifluoromethyl and chloro substituents enhance the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
Vinylboronic acid pinacol ester: Another boronic ester used in similar coupling reactions.
Phenylboronic acid pinacol ester: Commonly used in Suzuki-Miyaura couplings.
Isopropenylboronic acid pinacol ester: Used in various organic transformations.
Uniqueness
2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of functional groups, which provide enhanced reactivity and selectivity in chemical reactions. The presence of the trifluoromethyl group increases the compound’s stability and resistance to degradation, making it a valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
C15H19BClF3O4 |
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Molecular Weight |
366.6 g/mol |
IUPAC Name |
2-[3-chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BClF3O4/c1-13(2)14(3,4)24-16(23-13)10-6-9(22-8-21-5)7-11(17)12(10)15(18,19)20/h6-7H,8H2,1-5H3 |
InChI Key |
DJUXOHMPFLKHQV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C(F)(F)F)Cl)OCOC |
Origin of Product |
United States |
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